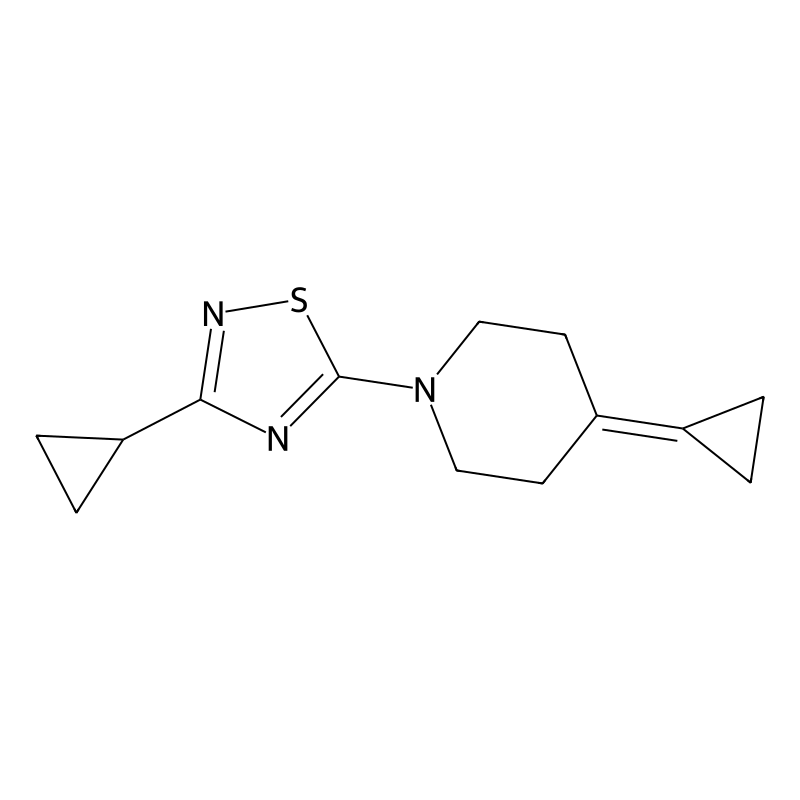

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Uses in Antiviral Research

-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine, also known as CC-142, is a chemical compound that has been investigated for its potential antiviral properties. Studies have shown that CC-142 may be effective against a variety of viruses, including:

Mechanism of Action

The exact mechanism by which CC-142 inhibits viral replication is still being elucidated. However, it is believed to target a cellular protein that is essential for viral replication. This protein is known as cyclophilin A. By inhibiting cyclophilin A, CC-142 may prevent the virus from replicating and spreading within the host cell. [, ]

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine is a novel organic compound that combines a cyclopropyl group with a thiadiazole moiety. The structure features a piperidine ring, which is known for its pharmacological relevance, particularly in central nervous system activity. The compound's unique architecture suggests potential for various biological activities, particularly in medicinal chemistry.

The chemical behavior of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine can be explored through various reactions typical of thiadiazole and piperidine derivatives. These may include:

- Nucleophilic substitutions: The thiadiazole nitrogen atoms can participate in nucleophilic attacks, potentially leading to the formation of new derivatives.

- Cyclization reactions: The presence of the cyclopropyl groups may facilitate cyclization under specific conditions, yielding more complex structures.

- Oxidation and reduction: The compound may undergo redox reactions, particularly involving the thiadiazole ring, which can alter its biological properties.

Preliminary studies indicate that compounds containing thiadiazole moieties often exhibit significant biological activities, including:

- Anticancer properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine may also possess anticancer potential .

- Antimicrobial activity: Thiadiazoles are known for their antimicrobial properties; thus, this compound could be evaluated for similar effects.

- Neuropharmacological effects: Given the piperidine structure, there is potential for effects on neurotransmitter systems.

Synthesis of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine can be approached through several methods:

- Condensation reactions: This method involves the reaction of cyclopropyl-substituted piperidine with thiadiazole derivatives under acidic or basic conditions.

- Cyclization techniques: Utilizing cyclization strategies to form the thiadiazole ring from appropriate precursors can yield the desired compound.

- Functional group modifications: Starting from simpler cyclopropyl and piperidine derivatives, subsequent modifications can lead to the target compound.

The potential applications of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine span various fields:

- Pharmaceuticals: As a candidate for drug development targeting cancer or infectious diseases.

- Agricultural chemistry: Possible use as a pesticide or herbicide due to its biological activity.

- Material science: Exploration in developing new materials with specific properties based on its chemical structure.

Interaction studies are crucial for understanding the pharmacodynamics of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine. These studies may include:

- Docking studies: To predict binding affinities with various biological targets such as enzymes or receptors.

- In vitro assays: Evaluating interactions with cell lines to assess cytotoxicity and mechanism of action.

- In vivo studies: Assessing pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine. These include:

Uniqueness

The uniqueness of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-cyclopropylidenepiperidine lies in its specific combination of cyclopropyl groups and the piperidine framework linked to a thiadiazole ring. This structural configuration may enhance its interaction with biological targets compared to other similar compounds.